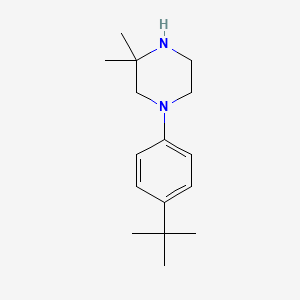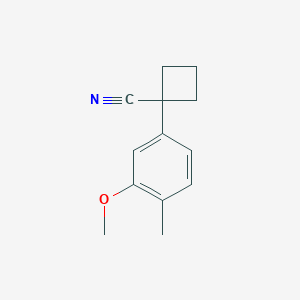
1-(4-Tert-butylphenyl)-3,3-dimethylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Tert-butylphenyl)-3,3-dimethylpiperazine is an organic compound that belongs to the class of piperazines It features a piperazine ring substituted with a 4-tert-butylphenyl group and two methyl groups
Métodos De Preparación
The synthesis of 1-(4-Tert-butylphenyl)-3,3-dimethylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with 4-tert-butylphenylamine and 3,3-dimethylpiperazine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
1-(4-Tert-butylphenyl)-3,3-dimethylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed include corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of reduced piperazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring is substituted with various nucleophiles under appropriate conditions.
Aplicaciones Científicas De Investigación
1-(4-Tert-butylphenyl)-3,3-dimethylpiperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, it serves as a scaffold for designing new drugs. Its piperazine core is a common motif in many pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 1-(4-Tert-butylphenyl)-3,3-dimethylpiperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may disrupt bacterial cell membranes or inhibit essential enzymes.
Comparación Con Compuestos Similares
1-(4-Tert-butylphenyl)-3,3-dimethylpiperazine can be compared with other similar compounds, such as:
1-(4-Tert-butylphenyl)piperazine: This compound lacks the additional methyl groups on the piperazine ring, which may affect its reactivity and biological activity.
1-(4-Tert-butylphenyl)-4-methylpiperazine: This compound has only one methyl group on the piperazine ring, leading to different chemical and biological properties.
1-(4-Tert-butylphenyl)-3,3-dimethylpyrrolidine: This compound features a pyrrolidine ring instead of a piperazine ring, resulting in distinct reactivity and applications.
Propiedades
Fórmula molecular |
C16H26N2 |
|---|---|
Peso molecular |
246.39 g/mol |
Nombre IUPAC |
1-(4-tert-butylphenyl)-3,3-dimethylpiperazine |
InChI |
InChI=1S/C16H26N2/c1-15(2,3)13-6-8-14(9-7-13)18-11-10-17-16(4,5)12-18/h6-9,17H,10-12H2,1-5H3 |
Clave InChI |
PZEHGATXMBRYSW-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(CCN1)C2=CC=C(C=C2)C(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-ol](/img/structure/B11723049.png)







![1-[3-Chloro-4-(1H-imidazol-1-yl)phenyl]ethan-1-one](/img/structure/B11723106.png)


![3-{5-Methoxy-2-[(pyridin-2-yl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B11723114.png)
![(1S,4S)-2-(2-methylphenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B11723116.png)
